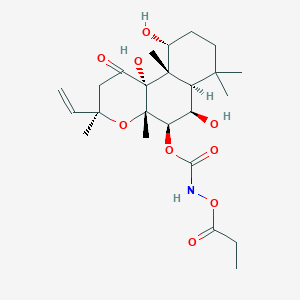

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, also known as PPAF, is a derivative of forskolin, a natural compound found in the roots of the Indian coleus plant. PPAF has gained attention in the scientific community for its potential applications in various research fields, including cancer, cardiovascular disease, and neuroscience.

Mecanismo De Acción

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin exerts its effects through the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which regulates various cellular processes, including gene expression, metabolism, and ion channel activity. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also activates the exchange protein directly activated by cAMP (EPAC), which regulates cellular signaling pathways involved in cell growth and differentiation.

Efectos Bioquímicos Y Fisiológicos

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cardiac function, and the enhancement of memory and learning. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also regulates the expression of various genes involved in cellular processes, such as metabolism and ion channel activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has several advantages for lab experiments, including its high purity and stability. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can also be easily synthesized in large quantities, making it ideal for in vitro and in vivo studies. However, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Direcciones Futuras

For 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin research include the development of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin analogs and the study of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin in various research fields.

Métodos De Síntesis

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can be synthesized through a multi-step process, starting with forskolin. The first step involves the removal of the acetyl group from forskolin, followed by the addition of a propionyl group and a hydroxylamine group. The final product is 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, which can be purified through column chromatography.

Aplicaciones Científicas De Investigación

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been studied for its potential applications in various research fields. In cancer research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular disease research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to improve cardiac function and reduce inflammation. In neuroscience research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to enhance memory and learning.

Propiedades

Número CAS |

133632-84-5 |

|---|---|

Nombre del producto |

7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin |

Fórmula molecular |

C24H37NO9 |

Peso molecular |

483.6 g/mol |

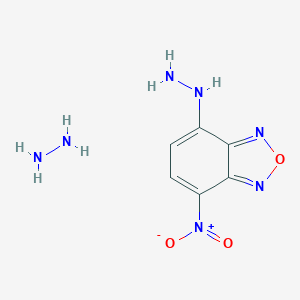

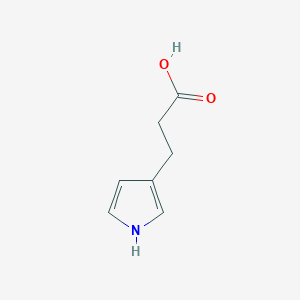

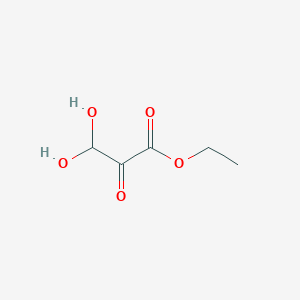

Nombre IUPAC |

[[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxycarbonylamino] propanoate |

InChI |

InChI=1S/C24H37NO9/c1-8-15(28)33-25-19(30)32-18-16(29)17-20(3,4)11-10-13(26)22(17,6)24(31)14(27)12-21(5,9-2)34-23(18,24)7/h9,13,16-18,26,29,31H,2,8,10-12H2,1,3-7H3,(H,25,30)/t13-,16-,17-,18-,21+,22-,23+,24-/m1/s1 |

Clave InChI |

ZLVWTKXBTHHSEM-ZPBIRCJDSA-N |

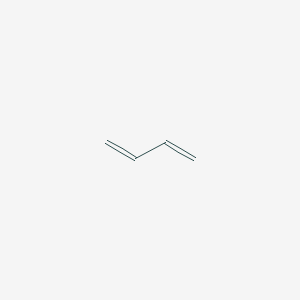

SMILES isomérico |

CCC(=O)ONC(=O)O[C@@H]1[C@@H]([C@H]2[C@@]([C@@H](CCC2(C)C)O)([C@]3([C@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O |

SMILES |

CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |

SMILES canónico |

CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |

Sinónimos |

7-desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin P87 7692 P87-7692 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)